2-(4-Ethylpiperazin-1-yl)acetic acid

Übersicht

Beschreibung

Molecular Structure Analysis

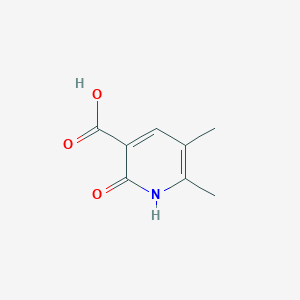

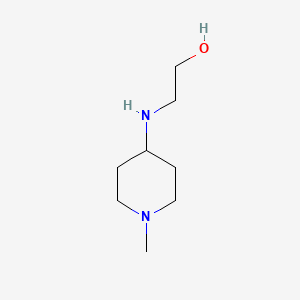

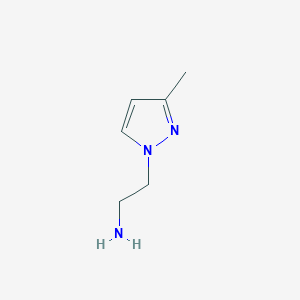

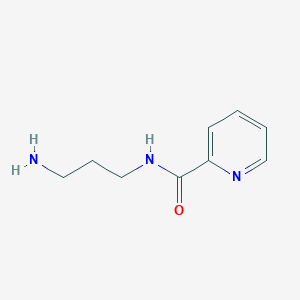

The molecular structure of “2-(4-Ethylpiperazin-1-yl)acetic acid” can be represented by the InChI code 1S/C8H16N2O2/c1-2-9-3-5-10 (6-4-9)7-8 (11)12;/h2-7H2,1H3, (H,11,12) . This indicates that the compound contains 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Ethylpiperazin-1-yl)acetic acid” include a molecular weight of 172.22 g/mol. The compound is a powder at room temperature . More specific properties, such as solubility, melting point, and boiling point, are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

Crystal Structure Studies

- Scientific Field : Crystallography .

- Application Summary : “2-(4-Ethylpiperazin-1-yl)acetic acid” is used in the synthesis of piperazinium salts, which are studied for their chemical and biological properties .

- Methods of Application : The compounds are synthesized and their crystal structures are analyzed. The structures are built up of organic layers formed by the strong connection between the molecules by hydrogen bonds .

- Results : The study led to the synthesis of three novel compounds and the analysis of their crystal structures .

Synthesis of Biologically Active Compounds

- Scientific Field : Pharmacology .

- Application Summary : “2-(4-Ethylpiperazin-1-yl)acetic acid” is used in the synthesis of biologically active compounds across a number of different therapeutic areas .

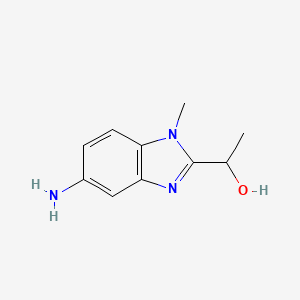

- Methods of Application : It is used in the synthesis of benzimidazole analogs of sildenafil, which is marketed for the treatment of erectile dysfunction .

- Results : The synthesized compounds have shown potential for the treatment of erectile dysfunction .

Synthesis of Norfloxacin Analogues

- Scientific Field : Medicinal Chemistry .

- Application Summary : This compound is used in the synthesis of new piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) norfloxacin analogues .

- Methods of Application : The compound is used to create a series of hybrid norfloxacin–thiazolidinedione molecules .

- Results : The resulting compounds showed promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains .

Safety And Hazards

The safety information for “2-(4-Ethylpiperazin-1-yl)acetic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-(4-ethylpiperazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-9-3-5-10(6-4-9)7-8(11)12/h2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEHSFSWKSCHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390328 | |

| Record name | (4-ethylpiperazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethylpiperazin-1-yl)acetic acid | |

CAS RN |

672285-91-5 | |

| Record name | (4-ethylpiperazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1274581.png)